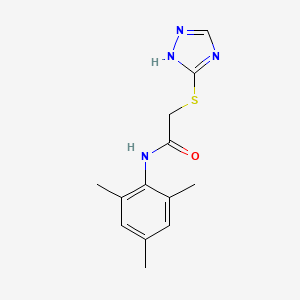![molecular formula C17H15N3O2 B11062501 4-(2-Methyl-5,6-dihydropyrazolo[1,5-c]quinazolin-5-yl)benzene-1,2-diol](/img/structure/B11062501.png)
4-(2-Methyl-5,6-dihydropyrazolo[1,5-c]quinazolin-5-yl)benzene-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-METHYL-5,6-DIHYDROPYRAZOLO[1,5-C]QUINAZOLIN-5-YL)-1,2-BENZENEDIOL is a complex organic compound that belongs to the class of pyrazoloquinazolinone derivatives. These compounds are known for their diverse biological activities, including antitumor, antibacterial, and antiviral properties . The unique structure of this compound, which includes a fused pyrazole and quinazoline ring system, makes it a valuable target for medicinal chemistry research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-METHYL-5,6-DIHYDROPYRAZOLO[1,5-C]QUINAZOLIN-5-YL)-1,2-BENZENEDIOL typically involves a multi-step process. One common method is the [3 + 2] dipolar cycloaddition of azomethine imines with α,β-unsaturated ketones, followed by regioselective ring expansion . This metal-free methodology is efficient and straightforward, providing high yields of the desired product. The reaction conditions often include mild heating and the use of organic solvents such as acetonitrile or dichloromethane .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process. Additionally, green chemistry principles, such as solvent recycling and the use of renewable feedstocks, can be incorporated to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-(2-METHYL-5,6-DIHYDROPYRAZOLO[1,5-C]QUINAZOLIN-5-YL)-1,2-BENZENEDIOL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted pyrazoloquinazolinone derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
4-(2-METHYL-5,6-DIHYDROPYRAZOLO[1,5-C]QUINAZOLIN-5-YL)-1,2-BENZENEDIOL has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(2-METHYL-5,6-DIHYDROPYRAZOLO[1,5-C]QUINAZOLIN-5-YL)-1,2-BENZENEDIOL involves its interaction with specific molecular targets. For instance, it can inhibit CDKs by binding to their active sites, thereby preventing the phosphorylation of key proteins involved in cell cycle regulation . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells. Additionally, the compound may interact with other enzymes and receptors, modulating various signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrazoloquinazolinone Derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Quinazolinone Derivatives: These compounds are known for their antitumor and antibacterial properties.
Pyrazole Derivatives: These compounds have diverse applications in medicinal chemistry and agrochemicals.
Uniqueness
What sets 4-(2-METHYL-5,6-DIHYDROPYRAZOLO[1,5-C]QUINAZOLIN-5-YL)-1,2-BENZENEDIOL apart is its unique combination of a pyrazole and quinazoline ring system, which imparts distinct biological activities and chemical reactivity. This dual functionality makes it a versatile compound for various research applications .
Properties
Molecular Formula |
C17H15N3O2 |
|---|---|
Molecular Weight |
293.32 g/mol |
IUPAC Name |
4-(2-methyl-5,6-dihydropyrazolo[1,5-c]quinazolin-5-yl)benzene-1,2-diol |
InChI |
InChI=1S/C17H15N3O2/c1-10-8-14-12-4-2-3-5-13(12)18-17(20(14)19-10)11-6-7-15(21)16(22)9-11/h2-9,17-18,21-22H,1H3 |
InChI Key |
WWYSQOTZCWGEHL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(NC3=CC=CC=C3C2=C1)C4=CC(=C(C=C4)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(1,3-Benzodioxol-5-yl)-3-{[4-(benzyloxy)phenyl]amino}propan-1-one](/img/structure/B11062443.png)
![N-(3-fluoro-2-methylphenyl)-6-methyl-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B11062446.png)
![4-Tert-butylcyclohexyl 5-{[3-ethoxy-1-(4-methoxyphenyl)-3-oxopropyl]amino}-5-oxopentanoate](/img/structure/B11062455.png)
![4-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H-benzo[g]chromene-2,5,10-trione](/img/structure/B11062458.png)
![3-Methyl-1-phenyl-6-[2-(pyridin-3-yl)piperidin-1-yl]hex-4-yn-3-ol](/img/structure/B11062466.png)
![5-({[5-(5-methylfuran-2-yl)-1,3,4-oxadiazol-2-yl]methyl}sulfanyl)-N,4-diphenyl-4H-1,2,4-triazol-3-amine](/img/structure/B11062471.png)
![N-{2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]acetyl}benzamide](/img/structure/B11062475.png)
![2-[3-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-yl]quinazolin-4(3H)-one](/img/structure/B11062476.png)
![4-(4-methoxyphenyl)-1,3-dimethyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11062477.png)
![3,5-dimethoxy-N-{[(1S,5R)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonothioyl}benzamide](/img/structure/B11062478.png)
![N-(4-chlorophenyl)-4-oxo-3-(3,4,5-trimethoxyphenyl)-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide](/img/structure/B11062484.png)
![1-(2,6-dichlorobenzyl)-3-hydroxy-3-[2-(5-methylfuran-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B11062489.png)
